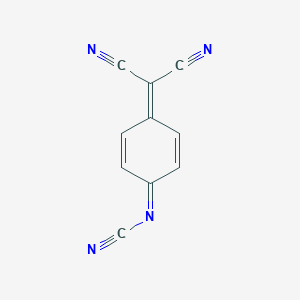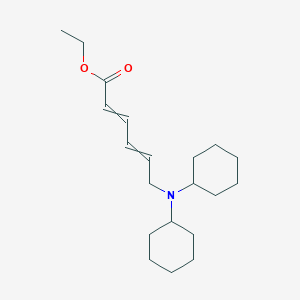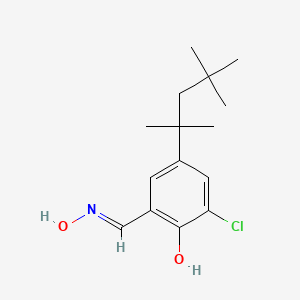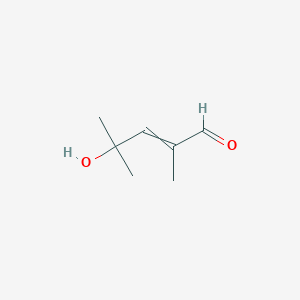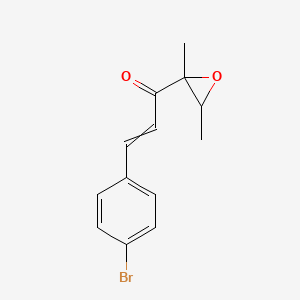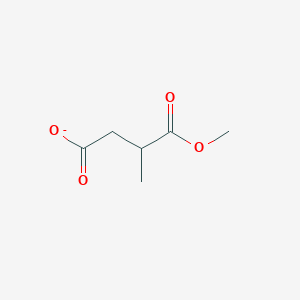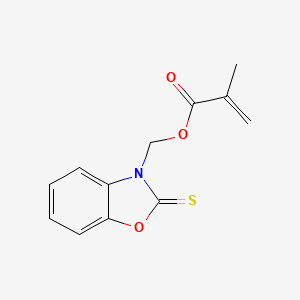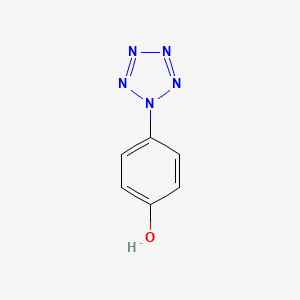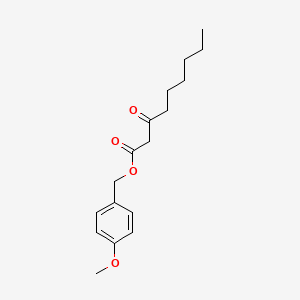
(4-Methoxyphenyl)methyl 3-oxononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 3-oxononanoate is an organic compound with the molecular formula C17H24O4 It is a derivative of nonanoic acid and is characterized by the presence of a 4-methoxyphenyl group attached to a methyl ester of 3-oxononanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-oxononanoate typically involves the esterification of 3-oxononanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl 3-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 3-oxononanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl 3-oxononanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various biochemical pathways. For example, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)methyl 3-oxooctanoate: Similar structure but with a shorter carbon chain.
(4-Methoxyphenyl)methyl 3-oxodecanoate: Similar structure but with a longer carbon chain.
(4-Methoxyphenyl)methyl 3-oxoundecanoate: Similar structure but with an even longer carbon chain.
Uniqueness
(4-Methoxyphenyl)methyl 3-oxononanoate is unique due to its specific chain length and the presence of the 4-methoxyphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111948-88-0 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 3-oxononanoate |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-15(18)12-17(19)21-13-14-8-10-16(20-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3 |
Clave InChI |
DCNWUUJOWGYEMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)

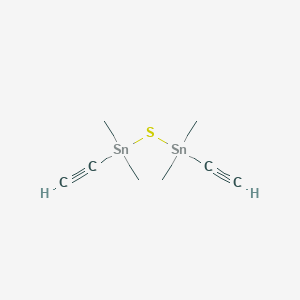

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
